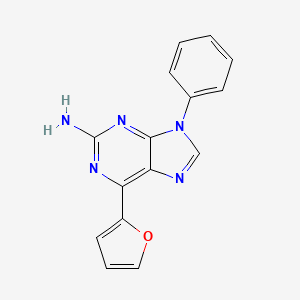

6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11N5O |

|---|---|

Molecular Weight |

277.28 g/mol |

IUPAC Name |

6-(furan-2-yl)-9-phenylpurin-2-amine |

InChI |

InChI=1S/C15H11N5O/c16-15-18-12(11-7-4-8-21-11)13-14(19-15)20(9-17-13)10-5-2-1-3-6-10/h1-9H,(H2,16,18,19) |

InChI Key |

VEZSQJIGMFDZRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C(N=C(N=C32)N)C4=CC=CO4 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Furan 2 Yl 9 Phenyl 9h Purin 2 Ylamine and Analogues

2 Spectroscopic Verification of Synthetic Products (e.g., NMR, HRMS for structural elucidation in synthesis research)

The structural confirmation of this compound and its analogues relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise molecular structure. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The ¹H NMR spectrum of this compound would exhibit characteristic signals for each part of the molecule. The protons of the purine ring system (H-8) would appear as a singlet in the aromatic region. researchgate.net The protons of the furan ring would show a distinct set of signals, typically as doublets or multiplets. mdpi.com The phenyl group attached at the N-9 position would display multiplets corresponding to its five protons in the aromatic region. researchgate.net The amino group (NH₂) protons at the C-2 position would likely appear as a broad singlet. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides confirmation of the carbon skeleton. Distinct peaks would be observed for the carbons of the purine, furan, and phenyl rings. researchgate.netmdpi.com The chemical shifts of the purine carbons, particularly C-2, C-6, and C-8, are characteristic and confirm the formation of the heterocyclic core. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Purine H-8 | ~8.1-8.3 | - |

| Purine C-2 | - | ~158-160 |

| Purine C-4 | - | ~152-154 |

| Purine C-5 | - | ~120-122 |

| Purine C-6 | - | ~155-157 |

| Purine C-8 | - | ~143-145 |

| NH₂ | ~5.7-6.0 (broad) | - |

| Phenyl-H | ~7.3-7.8 (multiplet) | - |

| Phenyl-C | - | ~125-140 |

| Furan-H | ~6.5-7.7 (multiplets) | - |

| Furan-C | - | ~110-145 |

Data are estimated based on values reported for similar structures. researchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool used to determine the exact molecular formula of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) with very high precision, it can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₅H₁₂N₆O), the calculated exact mass would be compared to the experimentally observed mass. A close match (typically within a few parts per million) provides unambiguous confirmation of the molecular formula. For example, the HRMS (ESI+) spectrum for a related furan-chalcone compound, C₁₃H₁₁O₃, showed a calculated m/z of 215.0703 for the [M+H]⁺ ion, with an observed value of 215.0701, confirming its composition. mdpi.com A similar level of accuracy would be expected for the title compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Exploration of Substitutions on the Furan (B31954) Moiety (C-6 Position)

The furan ring at the C-6 position of the purine (B94841) core is a critical determinant of the molecule's interaction with biological targets. Modifications to this moiety can significantly alter its binding affinity and selectivity.

Impact of Furan Ring Modifications on Ligand-Target Interactions

The furan ring, an aromatic heterocycle, can engage in various non-covalent interactions with protein targets, including hydrogen bonds (via the oxygen atom as a hydrogen bond acceptor) and π-π stacking with aromatic amino acid residues. The orientation and electronic nature of the furan ring are pivotal for optimal binding.

A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. Among them, a compound bearing dihydroxy substituents on a connected phenyl ring showed potent activity, highlighting the importance of specific substitutions for biological function. Furthermore, the synthesis and biological evaluation of other novel furan derivatives have demonstrated their potential as antimicrobial and cytotoxic agents. researchgate.netmdpi.com

Bioisosteric Replacements for the Furan Moiety

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds. mdpi.com For the furan moiety at the C-6 position, several bioisosteres can be considered to improve potency, selectivity, or pharmacokinetic properties. Classical bioisosteres for the furan ring include thiophene, pyrrole, and thiazole. These replacements maintain the five-membered heterocyclic structure but introduce different heteroatoms, which can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule.

Non-classical bioisosteres could also be explored. For example, replacing the furan with a small, substituted phenyl ring or other heterocyclic systems could lead to novel interactions with the target protein. Studies on purine isosteres have shown that even minor structural modifications, such as replacing a CH group with a nitrogen atom in an adjacent ring, can significantly impact the physicochemical parameters and pharmacological profile of the compound. mdpi.com

| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |

| Furan | Thiophene | Increased lipophilicity, potential for sulfur-specific interactions. |

| Furan | Pyrrole | Introduction of a hydrogen bond donor (N-H). |

| Furan | Thiazole | Altered electronics and hydrogen bonding capabilities. |

| Furan | Phenyl | Increased steric bulk and potential for enhanced π-stacking. |

Investigation of Substitutions on the Phenyl Moiety (N-9 Position)

The N-9 phenyl group plays a crucial role in orienting the molecule within a binding pocket and can be a key site for modifications to fine-tune its activity.

Electronic and Steric Effects of Phenyl Substituents on Activity

Electronic Effects : The introduction of electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) on the phenyl ring can alter the electron density of the purine core through inductive and resonance effects. This can influence the pKa of the purine nitrogens and the strength of interactions with the target. Studies on derivatives of Malachite Green with substituents on the phenyl ring have shown that the position of the main absorption band is linearly related to the Hammett substituent constant, indicating a clear electronic influence. researchgate.net In a series of 6-substituted purine derivatives, the substitution of electron-withdrawing groups on a benzhydryl moiety at a different position increased potency. nih.gov

Steric Effects : The size and position of substituents on the phenyl ring can dictate the molecule's ability to fit into a specific binding pocket. Bulky substituents in the ortho position may cause steric hindrance, forcing the phenyl ring to adopt a non-planar conformation relative to the purine core. This can either be beneficial or detrimental to activity, depending on the topology of the target's binding site. In some S(N)2 reactions, the presence of bulky substituents can lead to a release of steric repulsion in the transition state. nih.gov Conversely, studies on 5-(substituted phenyl)-2-formylpyrroles have shown that steric hindrance influences their supramolecular arrangements. rsc.org

| Substituent Position | Electronic/Steric Effect | Predicted Impact on Activity |

| Para | Primarily electronic | Can be tuned to enhance interactions (e.g., H-bonding, π-π). |

| Meta | Primarily electronic | Can modulate the overall electronic character of the phenyl ring. |

| Ortho | Primarily steric | May induce a twist in the phenyl ring, affecting conformation. |

Conformation Analysis of the N-9 Phenyl Group

The rotational freedom of the N-9 phenyl group relative to the purine ring is a key conformational parameter. The dihedral angle between these two ring systems can significantly influence the molecule's three-dimensional shape and its ability to bind to a target. Conformational analysis of the opioid phenylmorphan, which also contains a phenyl group attached to a heterocyclic ring, has shown that the orientation of the phenyl ring is crucial for its biological activity. nih.gov For the N-9 phenyl group in 6-furan-2-yl-9-phenyl-9H-purin-2-ylamine, a twisted conformation may be favored to avoid steric clashes with the C-8 hydrogen of the purine. The degree of this twist can be influenced by substituents on the phenyl ring, particularly at the ortho positions.

Modifications of the Purine Core and 2-Amino Group

The purine core and its 2-amino group are fundamental for the molecule's identity and biological function, often acting as a primary scaffold for interaction with biological targets.

The 2-amino group is a crucial feature for molecular recognition in many purine-based compounds. wikibooks.org It can act as a hydrogen bond donor, forming key interactions with amino acid residues in a protein's binding site. Studies on DNA polymerization have demonstrated the critical role of the purine 2-amino group. nih.gov Removing this group from guanine (B1146940) was found to decrease the efficiency of correct base pairing. nih.gov Conversely, adding a 2-amino group to adenine (B156593) analogues enhanced their polymerization opposite cytosine, likely through the formation of an additional hydrogen bond. nih.gov The stabilization energy provided by the 2-amino group can be significant and is influenced by the surrounding environment. nih.gov

Modification of the 2-amino group, for example, through alkylation or acylation, can drastically alter the compound's binding affinity and selectivity. In a study of antimalarial 3,5-diarylaminopyridines, any replacement or substitution of the 2-amino group led to a loss of activity. nih.gov

Role of the 2-Amino Group in Molecular Recognition

The 2-amino group on the purine ring is a critical determinant in molecular recognition, primarily through its ability to act as a hydrogen bond donor. nih.govmdpi.com This functional group can engage in specific hydrogen bonding interactions with amino acid residues in the active sites of enzymes or receptors, thereby anchoring the molecule in a favorable orientation for biological activity.

Research on various purine-containing molecules has consistently highlighted the importance of this amino group. For instance, in the context of DNA binding, the purine 2-amino group is a crucial recognition element for certain small molecules. nih.gov Its presence can significantly enhance the binding affinity and selectivity of a compound for its target. Studies have shown that the stabilization energy provided by the 2-amino group of purine bases can vary depending on the surrounding environment, such as salt concentration and solvent conditions. mdpi.comnih.gov

Alterations to the Purine Heterocycle Nitrogen Atoms

The purine ring system is a heterocyclic structure containing four nitrogen atoms, each with distinct electronic properties. pearson.com The basicity and nucleophilicity of these nitrogen atoms can be modulated by substitutions on the purine core, which in turn affects the molecule's reactivity and interaction with biological targets. pearson.comttu.ee

The nitrogen atoms in the purine ring can be classified based on their hybridization and involvement in the aromatic system. pearson.com Alterations to these nitrogens, either through substitution or by changing the electronic nature of the substituents on the purine ring, can have profound effects on the molecule's properties. For example, modifications to the heterocyclic ring structure can alter a compound's anti-inflammatory, antibacterial, or antiviral properties. nih.gov

The reactivity of the purine bases towards electrophilic and nucleophilic attack is also influenced by the nature of the nitrogen atoms. ttu.ee For instance, electrophilic substitution in purine bases typically occurs at the C8 position, while the exocyclic amino group can undergo substitution under the influence of nucleophilic agents. ttu.ee

Combinatorial Chemistry and Library Design for SAR Elucidation

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds, which can then be screened to elucidate SAR. imperial.ac.uk This approach allows for the systematic exploration of how different substituents at various positions on the purine scaffold affect biological activity.

The design of a combinatorial library for purine analogs would typically involve varying the substituents at key positions, such as the 2, 6, and 9 positions of the purine ring. For example, a library based on the this compound scaffold might involve:

Variation at the 6-position: Replacing the furan ring with other heterocyclic or aromatic groups to explore the impact of different electronic and steric properties.

Variation at the 9-position: Substituting the phenyl group with a range of aryl or alkyl groups to probe the hydrophobic and steric requirements of the binding pocket.

Modification of the 2-amino group: Introducing different substituents on the amino group to modulate its hydrogen bonding capacity and steric bulk.

By synthesizing and screening such a library, researchers can quickly identify the structural features that are critical for activity and those that can be modified to improve properties like potency, selectivity, and pharmacokinetic profiles. imperial.ac.uknih.gov

Chemoinformatic Approaches to SAR Data Analysis

The large datasets generated from combinatorial chemistry and high-throughput screening necessitate the use of chemoinformatic tools for analysis. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a key chemoinformatic technique used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net

QSAR models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to develop mathematical equations that can predict the activity of new, unsynthesized compounds. nih.govfrontiersin.org This predictive capability is invaluable for prioritizing which compounds to synthesize and test, thereby accelerating the drug discovery process. nih.gov

For a series of purine analogs, a QSAR study might involve calculating descriptors related to:

Electronic properties: Partial charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO). nih.gov

Steric properties: Molecular volume, surface area, and shape indices.

Hydrophobic properties: LogP (partition coefficient).

Mechanistic Investigations of Biological Activities at the Molecular and Cellular Level

Identification of Molecular Targets and Ligand Binding Interactions

The biological effects of a compound are intrinsically linked to its ability to interact with specific molecular targets. For 6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine, the primary focus of investigation lies in its potential as a kinase inhibitor and a receptor modulator, drawing parallels from structurally similar compounds.

Research into compounds with a related N,9-diphenyl-9H-purin-2-amine scaffold has identified potent inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell signaling. nih.gov The deregulation of BTK is implicated in various B-cell malignancies. nih.gov A series of N,9-diphenyl-9H-purin-2-amine derivatives demonstrated significant inhibitory activity against BTK. nih.gov

Notably, compounds with this core structure have shown high potency, with IC50 values in the nanomolar range. For instance, specific analogs have been identified as highly effective BTK inhibitors, with activities comparable to established reference compounds. nih.gov Some of these compounds also exhibited inhibitory effects against JAK3 kinase, suggesting potential for dual-target inhibition. nih.gov

Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against BTK and other related kinases. The furan (B31954) moiety at the 6-position may influence the selectivity and potency of this interaction. Further studies on furan-2-yl(phenyl)methanone derivatives have also pointed towards their potential as protein tyrosine kinase inhibitors. nih.gov

| Compound ID | BTK IC50 (nM) | Ramos Cell Line IC50 (µM) | Raji Cell Line IC50 (µM) |

| 10d | 0.5 | - | - |

| 10i | 0.5 | - | - |

| 10j | 0.4 | 7.75 | 12.6 |

| AVL-292 (reference) | 0.6 | - | - |

| Ibrutinib (B1684441) (reference) | 0.3 | - | - |

Data derived from studies on N,9-diphenyl-9H-purin-2-amine derivatives. nih.gov

The 6-(2-Furanyl)-9H-purin-2-amine core is a known scaffold for antagonists of the A2A adenosine (B11128) receptor (A2AAR), a G-protein coupled receptor. nih.gov Structure-activity relationship studies on derivatives with substitutions at the 9-position have led to the discovery of potent and selective A2AAR antagonists. nih.gov

A closely related furan-purine derivative, 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol, has demonstrated high affinity for the A2AAR with a Ki of 1.02 ± 0.06 nM. tuni.fituni.fi This compound acts as an antagonist, inhibiting the signaling pathway induced by adenosine. tuni.fituni.fi Molecular dynamics simulations of this analog complexed with A2AAR revealed well-defined hydrogen bonds and hydrophobic interactions within the receptor's binding pocket. tuni.fituni.fi

Based on these findings, this compound is predicted to have an affinity for adenosine receptors, particularly the A2A subtype. The phenyl group at the 9-position would likely influence the binding affinity and selectivity compared to other substituted analogs.

| Compound | Target Receptor | Binding Affinity (Ki) |

| 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol | A2A Adenosine Receptor | 1.02 ± 0.06 nM |

Data from a study on a related A2A adenosine receptor antagonist. tuni.fituni.fi

While the primary focus for this class of compounds has been on kinases and receptors, the purine (B94841) scaffold is also present in inhibitors of other enzymes. For example, derivatives of 2-amino-1,6-dihydro-6-oxo-9H-purine have been shown to be potent inhibitors of purine nucleoside phosphorylase (PNP). nih.gov However, there is currently no specific data to suggest that this compound is a significant inhibitor of non-kinase enzymes.

At present, there is no direct evidence to indicate that this compound modulates protein-protein interactions as a primary mechanism of action.

Cellular Pathway Perturbations

The molecular interactions of a compound culminate in the perturbation of cellular pathways, leading to observable biological effects such as the modulation of cell growth and survival.

Drawing parallels from the aforementioned BTK inhibitors and A2AAR antagonists, this compound is expected to impact cell proliferation and apoptosis.

The N,9-diphenyl-9H-purin-2-amine derivatives that inhibit BTK have been shown to suppress the proliferation of B-cell leukemia cell lines, such as Ramos and Raji cells, which have high levels of BTK expression. nih.gov For instance, compound 10j from this series exhibited IC50 values of 7.75 µM and 12.6 µM against Ramos and Raji cells, respectively. nih.gov Apoptosis analysis further confirmed that these compounds are slightly more potent than the established BTK inhibitors AVL-292 and ibrutinib in inducing cell death. nih.gov

Furthermore, the A2AAR antagonist 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol has shown cytotoxic effects against glioblastoma (GBM) cells, with IC50 concentrations in the range of 60–80 µM. tuni.fituni.fi The antagonistic effect of this compound on the A2AAR signaling pathway leads to necrosis-mediated cell death and cell cycle arrest at the S-phase in GBM cells. tuni.fituni.fi

These findings strongly suggest that this compound could possess anti-proliferative and pro-apoptotic properties, potentially through the inhibition of key kinases like BTK or the modulation of purinergic signaling pathways. The specific cellular outcomes would likely be cell-type dependent and influenced by the expression levels of its molecular targets.

Effects on Cell Cycle Progression and Checkpoints

There is currently no specific information available in published scientific literature regarding the effects of This compound on cell cycle progression or checkpoints. While studies on other substituted purine derivatives have shown activities such as cell cycle arrest in various phases (G0/G1, S, or G2/M), these findings are not directly applicable to the specific compound . semanticscholar.orgnih.govresearchgate.net Research detailing the impact of This compound on the proliferation and division of cells, including any potential for inducing cell cycle arrest, has not been documented.

Regulation of Inflammatory Signaling Pathways in Cellular Models

No published studies were identified that investigate the role of This compound in the regulation of inflammatory signaling pathways in cellular models. Research into how this compound might modulate key inflammatory mediators, such as cytokines and chemokines, or affect signaling cascades like NF-κB or MAPK pathways, is not present in the current body of scientific literature.

Interference with Pathogen Replication Mechanisms (e.g., viral, parasitic – In Vitro/Cellular Models)

There is no available research data detailing the activity of This compound against viral or parasitic pathogens in in vitro or cellular models. Although some purine analogues have been investigated for their potential antiviral properties, specific studies to determine if This compound interferes with pathogen replication have not been published. nih.gov

Intracellular Localization and Distribution Studies (Cellular Level)

Information regarding the intracellular localization and distribution of This compound at the cellular level is not available in the public scientific domain. Studies employing methods such as fluorescence microscopy or subcellular fractionation to determine where the compound accumulates within a cell have not been reported.

Mechanisms of Compound Resistance in Cellular Models

There are no documented studies on the mechanisms of cellular resistance to This compound . While general mechanisms of drug resistance in cancer cells are well-described, such as the upregulation of efflux pumps or alterations in drug targets, these have not been specifically investigated in the context of this compound. nih.govnih.govmdpi.com

Pharmacological Characterization in Pre Clinical and in Vitro Systems

In Vitro Biological Activity Assays

The initial stages of drug discovery for a compound like 6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine would involve a battery of in vitro assays to determine its biological activity and potential as a therapeutic agent. Purine (B94841) analogs are known to interact with a wide range of biological targets, including enzymes and receptors. wikipedia.orgscielo.org.mx

Enzyme Inhibition Assays (IC50, Ki Determination)

A primary area of investigation for purine derivatives is their potential to inhibit enzymes, particularly kinases and enzymes involved in purine metabolism. pressbooks.pubresearchgate.net Assays would be conducted to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against a panel of relevant enzymes. For instance, given the structural similarities to known kinase inhibitors, its activity against various protein kinases would be a logical starting point. researchgate.net Similarly, enzymes in the purine salvage pathway, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), are common targets for purine analogs. nih.govnih.gov

Table 1: Hypothetical Enzyme Inhibition Data for a Novel Purine Derivative

| Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) |

|---|---|---|---|

| Protein Kinase X | KinaseGlo® | Data not available | Data not available |

| IMPDH | Enzymatic Assay | Data not available | Data not available |

Receptor Binding and Functional Assays (Kd, EC50, IC50)

Purine derivatives frequently exhibit affinity for purinergic receptors, such as adenosine (B11128) and P2Y receptors. pnas.org Radioligand binding assays are standard methods to determine the dissociation constant (Kd), which indicates the affinity of a compound for a specific receptor. merckmillipore.comrevvity.comsigmaaldrich.com Functional assays would then be employed to determine whether the compound acts as an agonist (stimulating the receptor) or an antagonist (blocking the receptor), yielding values for the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), respectively.

Table 2: Hypothetical Receptor Binding and Functional Assay Data

| Receptor Target | Assay Type | Kd (nM) | EC50/IC50 (nM) | Functional Effect |

|---|---|---|---|---|

| Adenosine A1 Receptor | Radioligand Binding | Data not available | Data not available | Data not available |

| Adenosine A2A Receptor | Radioligand Binding | Data not available | Data not available | Data not available |

Cell-Based Assays for Cellular Pathway Readouts

To understand the effect of this compound on cellular signaling, cell-based assays are crucial. youtube.com These assays can measure downstream effects of receptor binding or enzyme inhibition, such as changes in second messenger levels (e.g., cAMP) or the phosphorylation status of key signaling proteins. For example, if the compound targets a specific kinase, a cell-based assay would confirm its ability to inhibit the kinase within a cellular context.

Cytotoxicity and Antiproliferative Assays (for research lead identification)

Given that many purine analogs exhibit anticancer properties by interfering with DNA replication, assessing the cytotoxicity and antiproliferative effects of this compound is a critical step. wikipedia.orgnih.gov A panel of human cancer cell lines would be treated with the compound to determine its IC50 value for cell growth inhibition. For example, studies on other 6,9-disubstituted purine analogs have shown cytotoxic activities against various cancer cell lines, including liver, colon, and breast cancer cells. nih.govnih.govnih.gov

Table 3: Hypothetical Antiproliferative Activity Data

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | Data not available |

| HCT116 | Colon Cancer | Data not available |

Reporter Gene and Gene Expression Assays

To delve deeper into the mechanism of action, reporter gene assays can be used to monitor the activity of specific transcription factors or signaling pathways. mdpi.com Furthermore, broader gene expression profiling, for instance, through microarray or RNA-sequencing, can provide a comprehensive view of the cellular pathways affected by the compound. mdpi.comresearchgate.netmdpi.comnih.gov This can help in identifying the primary target and off-target effects.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment (for research compound characterization)

Early assessment of a compound's ADME properties is vital to predict its pharmacokinetic behavior in vivo. nih.govyoutube.com These in vitro assays help in identifying potential liabilities that could hinder drug development.

Key in vitro ADME assays include:

Solubility: Determining the solubility of the compound in aqueous solutions at different pH values.

Permeability: Using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across biological membranes.

Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to assess its susceptibility to metabolic enzymes, primarily cytochrome P450s.

Plasma Protein Binding: Measuring the extent to which the compound binds to plasma proteins, which can affect its distribution and availability.

Transporter Interactions: Investigating whether the compound is a substrate or inhibitor of key drug transporters.

Table 4: Hypothetical In Vitro ADME Profile

| ADME Parameter | Assay | Result |

|---|---|---|

| Aqueous Solubility (pH 7.4) | Shake-flask | Data not available |

| Permeability (Papp) | PAMPA | Data not available |

| Microsomal Stability (t½) | Liver Microsomes | Data not available |

Metabolic Stability in Hepatic Microsomes and Hepatocytes (In Vitro)

There is currently no publicly available data on the metabolic stability of this compound in either hepatic microsomes or hepatocytes. Such studies are essential to evaluate the compound's susceptibility to phase I and phase II metabolism, which would inform its likely hepatic clearance and oral bioavailability.

Table 1: In Vitro Metabolic Stability of this compound

| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Data Not Available | Data Not Available | Data Not Available |

Plasma Protein Binding (In Vitro)

Information regarding the extent to which this compound binds to plasma proteins is not available in the current literature. The degree of plasma protein binding significantly influences the fraction of unbound drug available to exert its pharmacological effect and to be cleared from the body.

Table 2: In Vitro Plasma Protein Binding of this compound

| Species | Method | % Bound |

|---|---|---|

| Human | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available |

Permeability Studies (e.g., Caco-2, PAMPA assays)

No studies detailing the permeability of this compound across cell membranes, such as those conducted using Caco-2 cell monolayers or Parallel Artificial Membrane Permeability Assays (PAMPA), have been published. These assays are crucial for predicting the oral absorption and potential for blood-brain barrier penetration of a compound.

Table 3: In Vitro Permeability of this compound

| Assay | Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |

|---|---|---|---|

| Caco-2 | A to B | Data Not Available | Data Not Available |

| Caco-2 | B to A | Data Not Available | Data Not Available |

Transporter Interactions (In Vitro)

There is no available data concerning the interaction of this compound with key drug transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Understanding these interactions is vital, as they can significantly impact drug disposition and lead to drug-drug interactions.

Ex Vivo and Tissue-Based Models

The evaluation of a compound's effects in a more physiologically relevant context can be achieved through ex vivo and tissue-based models.

Organotypic Slice Culture Studies

No research has been published on the use of this compound in organotypic slice culture studies. These models, which preserve the three-dimensional architecture of tissues, are valuable for assessing compound efficacy and toxicity in a setting that more closely mimics the in vivo environment.

Primary Cell Culture Systems for Functional Assays

There is no information available regarding the use of this compound in primary cell culture systems for functional assays. Such studies would be instrumental in elucidating the compound's mechanism of action and its effects on specific cell types.

In Vivo Pre-Clinical Studies (Animal Models – focus on mechanistic insights and pharmacodynamic markers)

There is currently no publicly available data from in vivo studies in animal models for this compound. Research in this area would be essential to understand the compound's potential biological effects and mechanisms of action.

Pharmacodynamic Marker Modulation in Animal Models

No studies have been identified that investigate the modulation of pharmacodynamic markers in animal models following the administration of this compound. Such studies would be crucial for elucidating the compound's engagement with its intended biological target and its downstream signaling effects.

| Target Pathway | Key Pharmacodynamic Markers | Fold Change/Activity | Animal Model | Tissue/Matrix |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Proof-of-Concept Studies in Disease-Relevant Animal Models (e.g., inflammation models, oncology xenografts – purely experimental, non-clinical)

There is no published evidence of proof-of-concept studies for this compound in any disease-relevant animal models. These types of studies are fundamental for establishing a rationale for further development.

| Disease Model | Key Efficacy Readouts | Results |

| Data Not Available | Data Not Available | Data Not Available |

Bioanalytical Methods for Compound Quantification in Biological Matrices (for research purposes)

No specific bioanalytical methods for the quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates have been described in the scientific literature. The development of such assays would be a prerequisite for any pharmacokinetic and pharmacodynamic studies.

| Analytical Technique | Matrix | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Accuracy (%) | Precision (%CV) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Computational Chemistry and Molecular Modeling Studies

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) focuses on the analysis of a set of molecules that bind to a common biological target. In the absence of a known 3D structure of the target, LBDD methods are instrumental in identifying the key chemical features responsible for a compound's activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of the purine (B94841) scaffold, 3D-QSAR studies have been particularly informative.

In studies of related 2,6,9-trisubstituted purine derivatives, 3D-QSAR models have revealed that steric properties often have a more significant influence on cytotoxicity than electronic properties. researchgate.netsemanticscholar.org For instance, Comparative Molecular Field Analysis (CoMFA) might indicate that bulky substituents at certain positions of the purine ring are either favorable or unfavorable for activity. In the case of 6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine, a QSAR model could be developed by synthesizing a series of analogues with varied substituents on the furan (B31954) and phenyl rings and correlating their biological activities with calculated molecular descriptors.

A hypothetical QSAR study on a series of this compound derivatives might yield a predictive model based on descriptors such as those shown in the table below.

| Descriptor | Description | Potential Impact on Activity |

| LogP | Octanol-water partition coefficient | Influences membrane permeability and solubility. |

| Molecular Weight | The mass of the molecule | Can affect binding pocket accommodation. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Relates to hydrogen bonding potential and permeability. |

| Steric Hindrance (e.g., from CoMFA) | Spatial bulk of substituents | Can dictate favorable or unfavorable interactions in a binding site. researchgate.netsemanticscholar.org |

| Electrostatic Fields (e.g., from CoMFA) | Distribution of charge | Governs electrostatic interactions with the target protein. researchgate.netsemanticscholar.org |

Such models are crucial for prioritizing the synthesis of new derivatives with potentially enhanced activity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would typically include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Based on its structure, a potential pharmacophore for this compound could include:

An aromatic ring feature for the phenyl group.

Another aromatic/heteroaromatic feature for the furan ring.

A hydrogen bond donor and acceptor from the purine's amine group and ring nitrogens.

Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries virtually. This process helps in identifying novel molecules that possess the desired structural features and are therefore likely to be active at the same target. Studies on other heterocyclic compounds have successfully employed this approach to discover potent inhibitors. nih.govresearchgate.net

Ligand similarity and diversity analysis are used to explore the chemical space of a set of compounds. By comparing the structural and physicochemical properties of this compound with other known active purine derivatives, researchers can identify which of its features are common among active compounds and which are unique. This analysis can guide the design of new molecules that are either more potent (by mimicking successful ligands) or have novel properties (by exploring diverse chemical space). QSAR studies on N-(9-benzyl-2-phenyl-8-azapurin-6-yl)-amides have demonstrated the utility of analyzing a library of related compounds to develop predictive models for designing new, selective ligands. researchgate.netnih.gov

Structure-Based Drug Design (SBDD) Approaches

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) methods can be employed to design and optimize ligands.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would be performed against the binding sites of relevant protein targets, such as kinases or adenosine (B11128) receptors, which are common targets for purine derivatives. nih.govresearchgate.net

A typical molecular docking study would involve:

Preparation of the 3D structure of the ligand and the protein target.

Defining the binding site on the protein.

Running a docking algorithm to generate and score different binding poses of the ligand.

Analyzing the top-scoring poses to understand the key interactions.

The table below illustrates hypothetical interactions that could be observed in a docking study of this compound with a protein kinase.

| Interacting Residue (Protein) | Interacting Group (Ligand) | Type of Interaction |

| Leucine | Phenyl ring | Hydrophobic interaction |

| Valine | Furan ring | Hydrophobic interaction |

| Aspartic Acid | Amino group | Hydrogen bond |

| Glutamic Acid | Purine nitrogen | Hydrogen bond |

These studies are invaluable for rationalizing the compound's activity and for suggesting specific structural modifications to improve binding affinity and selectivity. For example, docking studies on other furan-containing compounds have helped to elucidate their binding modes with enzymes like tyrosinase. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the conformational changes that may occur upon binding. An MD simulation of the this compound-protein complex, obtained from a docking study, would track the movements of all atoms over time.

Key insights from MD simulations include:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand in the binding site, one can assess the stability of the binding pose.

Interaction Analysis: The persistence of key hydrogen bonds and hydrophobic interactions throughout the simulation can be analyzed.

Binding Free Energy Calculations: Techniques like MM-GBSA (Molecular Mechanics Generalized Born Surface Area) can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

MD simulations on related inhibitor-protein complexes have been instrumental in understanding the nuanced interactions that contribute to high binding affinity. mdpi.comnih.gov

In Silico ADMET Prediction and Property Optimization

The journey of a drug from administration to its site of action and subsequent elimination from the body is governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADMET prediction models have become increasingly sophisticated and are routinely used to assess the drug-likeness of candidate compounds. nih.govresearchgate.netnih.govrsc.orgresearchgate.net

For this compound, various molecular descriptors can be calculated to predict its absorption and distribution characteristics. These include parameters that align with Lipinski's Rule of Five, which provides a guideline for oral bioavailability.

A representative in silico prediction of the ADMET properties for this compound is presented in the table below.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 291.31 g/mol | Complies with Lipinski's rule (< 500) |

| LogP (octanol/water) | 3.5 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤ 5) |

| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's rule (≤ 10) |

| Polar Surface Area (PSA) | 75.5 Ų | Suggests good oral absorption |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited central nervous system effects |

The values in this table are hypothetical and representative of typical in silico predictions.

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and duration of action. researchgate.netnih.govnih.gov In silico tools can predict the most likely sites on a molecule that are susceptible to metabolic modification by enzymes such as the cytochrome P450 (CYP) family. Identifying these "metabolic hotspots" allows medicinal chemists to strategically modify the compound to enhance its metabolic stability.

For this compound, potential metabolic hotspots could include the furan ring, which can undergo oxidation, and the phenyl ring, which is susceptible to hydroxylation. The N-phenyl bond could also be a site of metabolic cleavage. Computational models can rank these potential sites of metabolism, guiding the design of more stable analogues.

De Novo Design and Virtual Screening Based on the Purine Scaffold

The purine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases. nih.gov This makes it an excellent starting point for both de novo design and virtual screening campaigns.

De Novo Design involves the computational generation of novel molecular structures that are predicted to bind to a specific target. nih.govacs.orgresearchgate.net Starting with the purine scaffold, algorithms can explore different substituents at the 2, 6, and 9 positions to design new compounds with improved potency and selectivity. This approach has been successfully used to identify novel kinase inhibitors. nih.govacs.org

Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.govresearchgate.netmdpi.comrsc.org For a target where purine-based inhibitors are known, a virtual library of purine derivatives can be screened against the target's binding site. This can be done using structure-based methods, such as molecular docking, or ligand-based methods, such as pharmacophore modeling. The top-scoring compounds from the virtual screen are then selected for experimental testing. This approach has proven effective in discovering new kinase inhibitors from vast chemical spaces. nih.govresearchgate.netmdpi.com

The combination of these computational strategies provides a powerful and efficient framework for the discovery and development of new drugs based on the this compound scaffold and other related purine derivatives.

Analytical Methodologies for Research and Quantification of 6 Furan 2 Yl 9 Phenyl 9h Purin 2 Ylamine

Chromatographic Techniques

Chromatography is an indispensable tool for separating the components of a mixture. For a purine (B94841) derivative like 6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine, chromatographic methods are central to assessing its purity after synthesis and for isolating it from complex biological samples for quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of synthesized compounds and for developing analytical methods. For purine derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach. qut.edu.au In this method, the compound is dissolved in a solvent and passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound from the column.

The purity of this compound can be determined by monitoring the elution profile with a UV detector. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities. Method development involves optimizing conditions such as the mobile phase composition, flow rate, and column temperature to achieve the best possible separation and peak shape. For purine compounds, adding modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase is common practice to improve peak symmetry and resolution. researchgate.net

Table 1: Representative HPLC Method Parameters for Purity Analysis of a Purine Derivative

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acidifier improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component; modulates the elution strength of the mobile phase. |

| Gradient | 10% B to 95% B over 20 min | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and interactions. |

| Detection | UV at 260 nm | Monitors the eluent for UV-absorbing compounds like purines. |

| Injection Vol. | 10 µL | The volume of the sample introduced into the system. |

This table represents a typical starting point for method development for a novel purine derivative.

When measuring the concentration of this compound in biological samples like plasma, urine, or cell lysates, the complexity of the matrix requires a highly selective and sensitive technique. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this application. nih.gov This technique couples the separation capabilities of HPLC with the mass analysis power of tandem mass spectrometry.

After chromatographic separation, the analyte enters the mass spectrometer, where it is ionized (typically by electrospray ionization, ESI). The first mass analyzer selects the specific mass-to-charge ratio (m/z) of the parent ion of the target compound. This parent ion is then fragmented, and a second mass analyzer selects a specific fragment, or product ion. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and allows for accurate quantification even at very low concentrations, minimizing interference from other components in the biological matrix. nih.gov The development of a quantitative LC-MS/MS assay is a critical step in preclinical pharmacokinetic and metabolic studies. chromatographyonline.com

Table 2: Hypothetical MRM Parameters for LC-MS/MS Analysis

| Compound | Parent Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |

|---|---|---|---|

| This compound | [M+H]⁺ | Specific Fragment Ion | Positive ESI |

| Internal Standard (IS) | [M+H]⁺ of IS | Specific Fragment of IS | Positive ESI |

The specific m/z values would need to be determined experimentally by infusing a pure standard of the compound into the mass spectrometer.

The compound this compound is achiral. However, if chiral analogues were to be synthesized, for example, by introducing a chiral center in a substituent, the separation of the resulting enantiomers would be crucial. Enantiomers can have vastly different pharmacological and toxicological profiles. nih.gov

Chiral chromatography is a specialized form of HPLC that uses a Chiral Stationary Phase (CSP) to resolve enantiomers. rotachrom.com The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. youtube.com The selection of the appropriate CSP is critical for achieving separation and often requires screening several different types of chiral columns. youtube.com

Table 3: Common Types of Chiral Stationary Phases (CSPs)

| CSP Type | Description |

|---|---|

| Polysaccharide-based | Derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. Very broad applicability. |

| Pirkle-type (Brush-type) | Small chiral molecules covalently bonded to the silica support. Based on a "three-point interaction" model. |

| Protein-based | Utilizes proteins like albumin or glycoprotein, which have natural chiral recognition sites. |

| Cyclodextrin-based | Employs cyclodextrins, which have a chiral cavity, to form inclusion complexes with the analytes. |

Spectroscopic Techniques

Spectroscopic methods are used to measure the interaction of electromagnetic radiation with the analyte. These techniques are vital for determining concentration and studying the compound's behavior in biological systems.

UV-Vis spectroscopy is a straightforward and widely accessible method for determining the concentration of a compound in a pure solution. Purine derivatives, due to their aromatic heterocyclic ring system, exhibit strong absorption of UV light. rsc.orgacs.org

The technique is based on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. youtube.com To determine the concentration of this compound, a wavelength of maximum absorbance (λmax) is first identified by scanning a dilute solution across a range of UV wavelengths. Then, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 4: Example Data for a UV-Vis Calibration Curve

| Concentration (µM) | Absorbance at λmax |

|---|---|

| 0 | 0.000 |

| 2.5 | 0.125 |

| 5.0 | 0.250 |

| 10.0 | 0.500 |

| 15.0 | 0.750 |

This table illustrates the linear relationship between concentration and absorbance expected for a compound following the Beer-Lambert Law.

Fluorescence spectroscopy is a highly sensitive technique that can provide insights into the binding of a molecule to a biological target, such as a protein or nucleic acid. While not all molecules are intrinsically fluorescent, changes in the fluorescence of a target protein upon binding of a ligand (like a purine derivative) can be monitored. Alternatively, the intrinsic fluorescence of a tryptophan residue in a protein may be quenched or enhanced upon binding.

For purine derivatives, fluorescence can be used in sensor arrays where binding to fluorescent dyes causes a change in their signal, allowing for differentiation and quantification. nih.gov If this compound itself is fluorescent, its emission properties (intensity, wavelength, and lifetime) may change upon binding to a receptor, providing data on binding affinity and kinetics. It could also potentially be used for cellular imaging to visualize its localization within cells.

Table 5: Applications of Fluorescence Spectroscopy in Compound Characterization

| Application | Description |

|---|---|

| Binding Affinity | Measures changes in fluorescence intensity or polarization upon titration of the compound with a target molecule to determine the dissociation constant (Kd). |

| Conformational Changes | Monitors shifts in the emission wavelength of a target protein to detect conformational changes induced by ligand binding. |

| High-Throughput Screening | Used to rapidly screen large libraries of compounds for binding activity against a fluorescently-labeled target. |

| Cellular Uptake/Localization | If the compound is fluorescent, fluorescence microscopy can be used to visualize its entry into and distribution within living cells. |

Capillary Electrophoresis (CE) Applications for Compound Analysis

Capillary Electrophoresis (CE) stands as a powerful analytical technique well-suited for the analysis of purine derivatives due to its high separation efficiency, rapid analysis times, and minimal sample consumption. scispace.commdpi.com The application of CE to a molecule like this compound would leverage these advantages for both qualitative and quantitative assessments.

The primary mode of CE for such an analysis would likely be Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC). mdpi.com In CZE, separation is based on the differential migration of ions under the influence of a strong electric field. The inherent charge of the purine ring system, which can be protonated under acidic conditions, would facilitate this process. For enhanced separation and to manage the neutral or hydrophobic furan (B31954) and phenyl substitutions, MEKC is a highly suitable alternative. MEKC introduces a surfactant (e.g., sodium dodecyl sulfate) into the background electrolyte at a concentration above its critical micelle concentration. This creates a pseudo-stationary phase, allowing for the separation of both charged and neutral molecules based on their partitioning between the micelles and the aqueous buffer. nih.gov

Drawing from established methods for other purine metabolites, a potential CE method could be developed. nih.govnih.gov Key parameters would include the use of a fused-silica capillary, a background electrolyte such as a borate (B1201080) buffer adjusted to a specific pH (e.g., pH 9.6) to control the charge of the analyte and the electroosmotic flow, and a controlled temperature (e.g., 35°C) to ensure reproducibility. scispace.comnih.gov Detection would typically be accomplished via UV-Vis spectrophotometry, as the purine, furan, and phenyl rings are strong chromophores.

The performance of such a method is expected to be high, with efficiencies potentially reaching over 200,000 theoretical plates per meter, linearity over a concentration range of 5-500 µmol/L, and high precision with coefficients of variation (CV) under 5%. nih.gov

Table 1: Representative Capillary Electrophoresis Conditions for Purine Analog Analysis

| Parameter | Condition | Rationale/Reference |

| Separation Mode | Micellar Electrokinetic Chromatography (MEKC) | Effective for separating mixtures of charged and neutral compounds, suitable for the substituted purine structure. nih.gov |

| Capillary | Fused-Silica (e.g., 50 µm i.d.) | Standard for high-efficiency separations. |

| Background Electrolyte | 60 mmol/L Borate Buffer with 80 mmol/L Sodium Dodecyl Sulfate (SDS) | Borate is a common CE buffer; SDS forms micelles for MEKC separation of purine derivatives. scispace.comnih.gov |

| pH | 9.6 | Controls analyte charge and electroosmotic flow for optimal resolution. nih.gov |

| Voltage | 10-30 kV | High voltage drives the electrophoretic separation, enabling rapid analysis. scispace.com |

| Temperature | 35°C | Temperature control is crucial for migration time and viscosity stability, ensuring reproducibility. nih.gov |

| Detection | UV-Vis Spectrophotometry | The aromatic rings in the compound provide strong UV absorbance for sensitive detection. nih.gov |

Bioanalytical Method Development for In Vitro and In Vivo Research Samples

The quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates is essential for in vitro and in vivo research, including pharmacokinetic studies. kinasebiotech.comnih.gov The development of a robust and validated bioanalytical method is a critical, multi-step process. resolvemass.ca Given the compound's structural similarity to kinase inhibitors, the most prevalent and effective analytical approach is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). researchgate.netjisciences.com

The goal of bioanalytical method development is to establish a procedure that is both reliable and reproducible for quantifying the analyte in a specific biological matrix. kinasebiotech.com The process involves several key stages:

Sample Preparation: This is a critical step to remove interfering endogenous components, such as proteins and phospholipids, from the biological sample. For kinase inhibitors and similar small molecules, protein precipitation (PPT) is a widely used technique due to its simplicity and speed. researchgate.net This typically involves adding a water-miscible organic solvent, like acetonitrile, to the sample to denature and precipitate proteins, which are then removed by centrifugation. More complex but cleaner extractions, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can also be optimized if higher sensitivity or selectivity is required. jisciences.com

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to separate the analyte from any remaining matrix components and potential metabolites before it enters the mass spectrometer. jisciences.com A reversed-phase C18 column is commonly employed, with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) run in a gradient elution mode.

Detection: Tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity for quantification. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the molecular ion of this compound), which is then fragmented in a collision cell. A second quadrupole selects a specific product ion unique to the analyte for detection. This precursor-to-product ion transition is highly specific, minimizing the chance of interference. nih.gov

Method Validation: Before a method can be used for sample analysis, it must be rigorously validated according to regulatory guidelines. resolvemass.ca Validation ensures the method's performance is acceptable for its intended purpose. Key validation parameters include:

Accuracy: How close the measured values are to the true value.

Precision: The degree of scatter in results from multiple analyses of the same sample.

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The concentration range over which the instrument response is directly proportional to the analyte concentration.

Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage). nih.gov

Table 2: Typical Workflow for Bioanalytical Method Development using LC-MS/MS

| Stage | Technique/Method | Key Parameters & Considerations |

| Sample Preparation | Protein Precipitation (PPT) | Solvent (e.g., Acetonitrile), solvent-to-sample ratio. Fast and efficient for many kinase inhibitors. researchgate.net |

| Chromatography | UPLC with a C18 column | Mobile phase composition (e.g., Water/Acetonitrile with 0.1% Formic Acid), flow rate, gradient profile. |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Capillary voltage (e.g., 3.75 kV), source temperature (e.g., 150°C). Purine nitrogen atoms are readily protonated. nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | Multiple Reaction Monitoring (MRM) of specific precursor > product ion transitions for analyte and internal standard. |

| Validation | Full validation study | Assessment of accuracy, precision, selectivity, linearity, recovery, matrix effect, and stability. nih.gov |

Development of Derivatives, Analogs, and Prodrug Strategies for Research

Design and Synthesis of Prodrugs (for improved research tool properties, e.g., bioavailability in models)

A significant challenge in using purine (B94841) analogs in cellular or in vivo models is achieving sufficient bioavailability and cell penetration. Prodrugs are inactive precursors that are chemically transformed into the active drug within the body. nih.gov This approach is widely used to overcome poor physicochemical properties.

The design of a prodrug involves attaching a temporary chemical group (a promoiety) to the active molecule via a bioreversible linker. This linker is designed to be stable until it reaches a desired biological compartment, where it is cleaved, often by enzymatic or chemical hydrolysis, to release the parent drug.

For purine analogs, which often possess amine or hydroxyl groups, common prodrug strategies involve creating esters, carbamates, or phosphates. These modifications can mask polar functional groups, increasing lipophilicity and enhancing passage across cell membranes. For instance, the widely used immunosuppressive agent azathioprine (B366305) is a prodrug of the purine analogue mercaptopurine. wikipedia.org It is cleaved non-enzymatically to release the active agent, which then undergoes further metabolic activation. wikipedia.orgmdpi.com

The choice of linker dictates the release mechanism and rate. For example, ester linkers are readily cleaved by ubiquitous esterase enzymes found in the blood, liver, and other tissues. Phosphate esters can be cleaved by alkaline phosphatases, which can provide a degree of tissue-specific release.

A more sophisticated strategy involves designing prodrugs that are activated by specific enzymes that are overexpressed in a particular cell type or disease state. nih.gov This targeted activation can concentrate the active compound at its site of action, increasing efficacy and reducing off-target effects in a research setting.

One prominent example is the gene-directed enzyme prodrug therapy (GDEPT) system involving E. coli purine nucleoside phosphorylase (PNP). nih.govnih.gov In this research model, cancer cells can be engineered to express the bacterial PNP enzyme. Subsequent administration of a non-toxic purine nucleoside analog prodrug, such as fludarabine (B1672870) or 6-methylpurine (B14201) deoxyriboside, results in its conversion to a highly cytotoxic purine base (e.g., fluoroadenine) specifically within the engineered cells. nih.govnih.gov This approach is valuable for studying the effects of localized cytotoxic agents in preclinical models.

Another key example from purine metabolism is the role of enzymes like NUDT15. Thiopurine drugs are metabolized into active thioguanine nucleotides (TGNs) that exert a therapeutic effect. However, these can also be toxic. The NUDT15 enzyme deactivates these metabolites by hydrolyzing them, thus preventing their incorporation into DNA and mitigating toxicity. mdpi.com Understanding the interplay between activating and deactivating enzymes is crucial for interpreting experimental results with purine-based research compounds.

Table 1: Examples of Enzyme-Prodrug Systems Relevant to Purine Analogs

| Enzyme | Prodrug Example | Active Metabolite | Activation Mechanism |

|---|---|---|---|

| E. coli Purine Nucleoside Phosphorylase (PNP) | Fludarabine | Fluoroadenine | Phosphorolysis |

| Xanthine Oxidase | 6-Mercaptopurine (6-MP) | Thiouric Acid (inactivation) | Oxidation |

| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | 6-Mercaptopurine (6-MP) | Thioinosine monophosphate (activation) | Phosphoribosylation |

| Thiopurine S-methyltransferase (TPMT) | 6-Mercaptopurine (6-MP) | Methylmercaptopurine (inactivation) | Methylation |

| NUDT15 | Thiopurine diphosphates/triphosphates | Thiopurine monophosphates (inactivation) | Hydrolysis |

Covalent Inhibitor Design Based on the Purine Scaffold

While many inhibitors bind to their target proteins reversibly, covalent inhibitors form a permanent chemical bond, offering advantages such as high potency and prolonged duration of action. researchgate.net The rational design of targeted covalent inhibitors (TCIs) involves appending a reactive electrophilic group, or "warhead," to a high-affinity reversible scaffold like the purine core. nih.govacs.org

The purine scaffold has been successfully used to develop covalent kinase inhibitors. nih.gov The design process begins with a potent reversible inhibitor, such as a purine analog that binds selectively to the ATP pocket of a target kinase. A weakly reactive electrophile is then incorporated into the structure via a linker. The reversible binding of the purine core orients the electrophilic warhead, allowing it to react with a nearby nucleophilic amino acid residue (e.g., cysteine, lysine, or tyrosine) on the target protein, forming a permanent covalent bond. researchgate.netnih.govlifechemicals.com This strategy can convert a moderate-affinity reversible binder into a highly potent and specific irreversible inhibitor.

Commonly used electrophilic warheads include acrylamides, vinyl sulfones, and fluorosulfonyl groups, which are typically designed to target the thiol group of a cysteine residue. acs.orgnih.gov The reactivity of the warhead must be carefully tuned to avoid indiscriminate reactions with off-target proteins.

Table 2: Common Electrophilic Warheads for Covalent Inhibitor Design

| Warhead Class | Target Residue (Typical) | Bond Type |

|---|---|---|

| Acrylamide | Cysteine | Michael Addition |

| Vinyl Sulfone | Cysteine, Lysine | Michael Addition |

| Sulfonyl Fluoride | Tyrosine, Serine, Lysine | Sulfonylation |

| Cyanoacrylamide | Cysteine | Michael Addition (Reversible) |

| Alkyl Halides | Cysteine, Histidine | Nucleophilic Substitution |

Fluorescent and Affinity Probes for Target Identification and Validation

To understand how a compound like 6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine works, it is essential to identify its molecular targets. Fluorescent and affinity probes are indispensable tools for this purpose. These probes are derivatives of the parent compound that have been modified to include a reporter tag (like a fluorophore) or a reactive/affinity handle.

Fluorescent probes are designed by attaching a fluorescent molecule to the purine scaffold. A well-designed probe will retain the binding characteristics of the parent compound while allowing for visualization within cells via fluorescence microscopy or quantification through techniques like fluorescence polarization. nih.gov For example, 8-azapurines, which are structurally similar to natural purines, exhibit intrinsic fluorescence and can serve as isosteric probes to study enzymes involved in purine metabolism. rsc.orgdntb.gov.ua

Affinity-based probes (AfBPs) are powerful tools for target identification in complex biological samples, such as cell lysates. rsc.org An AfBP typically consists of three components: the purine scaffold for target recognition, a reactive group (warhead) for covalent cross-linking to the target protein, and a bio-orthogonal handle (e.g., an alkyne or azide) for "clicking" on a reporter tag (like biotin (B1667282) or a fluorophore) after target engagement. nih.govacs.org This allows for the isolation, enrichment, and subsequent identification of the target protein by mass spectrometry. For instance, GTP affinity probes with a photoreactive cross-linker and a clickable alkyne handle have been used to profile GTP-binding proteins from cell extracts. nih.govacs.org

Development of Isotope-Labeled Analogs for Metabolic and Pharmacokinetic Research Studies

Isotope-labeled analogs are versions of a compound where one or more atoms have been replaced by their heavy isotope (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). isotope.com These labeled compounds are chemically identical to the parent compound but are distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR). nih.gov

These analogs are the gold standard for quantitative studies of a compound's absorption, distribution, metabolism, and excretion (ADME). researchgate.neteurisotop.com In a typical study, the labeled compound is administered, and samples (e.g., blood, tissues) are collected over time. MS analysis can then precisely track the fate of the parent compound and identify its various metabolites by searching for the unique isotopic signature.

The use of stable isotopes (like ¹³C or ²H) is common in metabolic flux analysis to trace how a compound is processed through metabolic pathways. nih.goveurisotop.com For human ADME studies, radioactive isotopes like ¹⁴C are often used because they allow for a complete mass balance assessment, ensuring that all administered radioactivity can be accounted for in excreta. researchgate.net The synthesis of an isotope-labeled version of a research compound is a critical step in its preclinical development, providing definitive data on its metabolic stability and fate.

Potential Research Applications and Future Directions

6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine as a Chemical Probe for Elucidating Biological Pathways

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. This compound, due to its purine (B94841) scaffold, has the potential to interact with a variety of enzymes that utilize purines as substrates or cofactors, such as kinases and dehydrogenases. By observing the cellular effects of this compound, researchers can infer the function of its target protein and its role in biological pathways. The development of analogues of this compound can help in identifying specific molecular targets and understanding their downstream effects.

Application as a Lead Compound for Further Medicinal Chemistry Optimization

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. This compound serves as an excellent starting point for medicinal chemistry campaigns. The purine core can be systematically modified at various positions (C2, C6, and N9) to improve potency, selectivity, and pharmacokinetic properties. nih.gov For instance, structure-activity relationship (SAR) studies on related purine derivatives have shown that substitutions on the purine ring can significantly impact biological activity. nih.gov

Role in Target Validation Studies and Drug Discovery Research

Target validation is the process of demonstrating that a specific biological target is critically involved in a disease process and that modulation of this target is likely to have a therapeutic effect. This compound and its analogues can be used to pharmacologically interrogate potential drug targets. If the compound elicits a desirable phenotypic change in a disease model, it provides evidence for the validity of the target. This is a crucial step in the drug discovery pipeline, guiding the allocation of resources towards the most promising therapeutic strategies. researchgate.net

Exploration in Neglected Tropical Diseases (Pre-Clinical Research Context)

There is a significant need for new treatments for neglected tropical diseases (NTDs), which disproportionately affect low-income populations. Purine salvage pathways are essential for the survival of many protozoan parasites that cause NTDs, making enzymes in these pathways attractive drug targets. Research into related purine derivatives has shown promising activity against various parasites. For example, some 2,6,9-trisubstituted purines have demonstrated activity against Leishmania species. While specific data on this compound in this context is emerging, its structural class suggests it is a candidate for screening against a panel of NTD-causing organisms. The table below illustrates the kind of data generated in such pre-clinical studies for related purine compounds.

| Compound Analogue | Target Organism | Biological Activity (IC₅₀) |

| 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine | Mycobacterium tuberculosis | 0.39 µg/mL nih.gov |

| Analogue 25b (ST1535) | Adenosine (B11128) A₂A Receptor | Kᵢ = 6.6 nM nih.gov |

This table presents data for structurally related purine compounds to illustrate the type of research findings in this area. IC₅₀ represents the half-maximal inhibitory concentration, and Kᵢ represents the inhibitory constant.

Future Avenues in Scaffold Modification and Diversity-Oriented Synthesis

The future of research on this compound lies in the creative modification of its chemical scaffold. Diversity-oriented synthesis (DOS) is an approach that can generate a wide range of structurally diverse molecules from a common starting material. Applying DOS principles to the purine scaffold can lead to the discovery of novel compounds with unexpected biological activities. mdpi.com Techniques like metal-mediated cross-coupling reactions can be employed to introduce a variety of substituents at different positions on the purine ring, expanding the chemical space for biological screening. mdpi.com

Challenges and Opportunities in Developing Novel Purine-Based Research Tools and Modulators

The development of purine-based compounds is not without its challenges. A key issue is achieving selectivity, as many enzymes in the human body utilize purines, leading to potential off-target effects. nih.gov Overcoming this requires sophisticated drug design, often aided by structural biology and computational modeling, to create compounds that fit precisely into the binding site of the intended target. nih.govnih.gov

Despite these challenges, the opportunities are vast. The prevalence of purine-binding proteins in biology means that purine-based scaffolds are a rich source of potential new medicines and research tools. researchgate.netnih.gov Continued research into compounds like this compound will undoubtedly contribute to a deeper understanding of biology and the development of next-generation therapies for a wide range of diseases. nih.gov

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 6-Furan-2-yl-9-phenyl-9H-purin-2-ylamine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, analogous to methods used for 6-phenylpurine derivatives. For example:

- React 6-chloro-9-protected purine with furan-2-ylboronic acid using Pd(PPh₃)₄ (0.05 mmol) as a catalyst, K₂CO₃ (1.5 mmol) as a base, and toluene as a solvent under reflux for 12 hours .

- Purify via column chromatography (EtOAc/hexane gradient). Optimization may involve varying catalysts (e.g., Pd(OAc)₂ with ligands) or microwave-assisted heating to reduce reaction time.

- Data Table :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 110 (reflux) | 60–70 |

| Pd(OAc)₂/XPhos | DMF/H₂O | 80 | 75–85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Analyze aromatic proton signals (δ 7.2–8.5 ppm for phenyl/furan) and amine protons (δ 5.5–6.5 ppm). Compare with 9-benzyl-6-benzylsulfanyl analogues for substituent effects .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺. Expected m/z: Calculated for C₁₅H₁₂N₅O: 278.1045.

- IR : Identify N-H stretches (~3400 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .

Q. How can common synthetic impurities be identified and resolved?

- Methodology :

- Monitor reactions via TLC (silica gel, UV detection). Major impurities include unreacted boronic acid or dehalogenated byproducts.

- Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purification. Retention times for the target compound and impurities can be compared to standards .